N-(2-Chloroethyl)phthalimide

Overview

Description

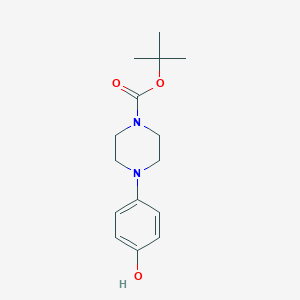

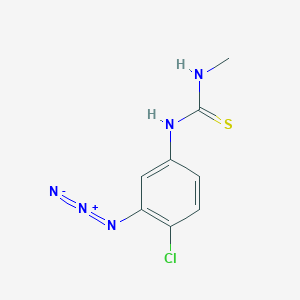

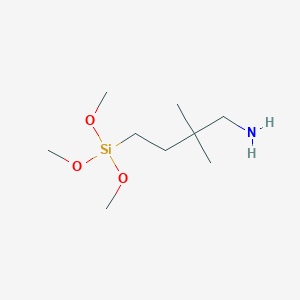

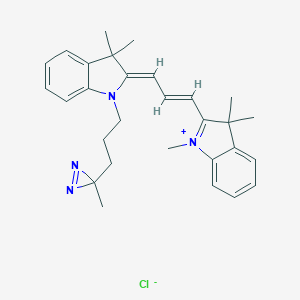

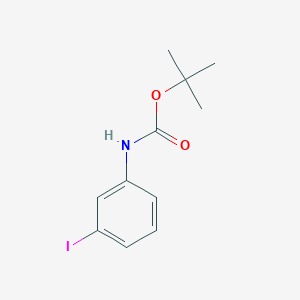

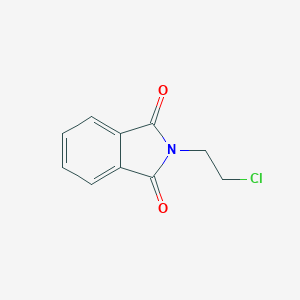

“N-(2-Chloroethyl)phthalimide” is a chemical compound with the molecular formula C10H8ClNO2 . It has an average mass of 209.629 Da and a monoisotopic mass of 209.024353 Da . It is also known by other names such as “2-(2-chloroethyl)isoindoline-1,3-dione” and "2-(2-chloroethyl)-1H-isoindole-1,3(2H)-dione" .

Synthesis Analysis

“this compound” can be prepared by the reaction of potassium phthalimide and 2-chloroethyl tosylate . This synthesis method has been reported in various scientific papers .Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The structure can be viewed in 2D or 3D models .Chemical Reactions Analysis

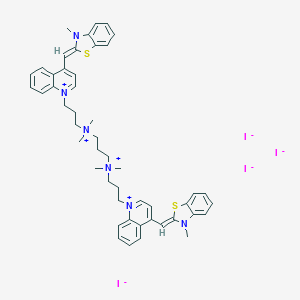

“this compound” may be used in the preparation of 1-[(dialkylamino)alkyl]-1,8-naphthyridin-2(1H)ones . These compounds were evaluated for the inhibition of gastric acid secretion in vivo .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 209.63 g/mol . It has a computed XLogP3 value of 2.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 209.0243562 g/mol .Scientific Research Applications

Study on the Synthesis of N-(2-Chloroethyl)phthalimide

This compound is synthesized via the Gabriel reaction, where potassium phthalimide reacts with dichloroethane in the presence of N,N-dimethylformamide (DMF) and tetrabutylamonium bromide (TBBA) as a catalyst. The process yields the title compound with an 87.3% success rate (Wu Yuan-yuan et al., 2013).

Ligand Synthesis and Crystal Structures

N-(2-(4-Methoxyphenyltelluro)ethyl)benzamide and N-(2-(4-methoxyphenyltelluro)propyl)phthalimide Synthesis

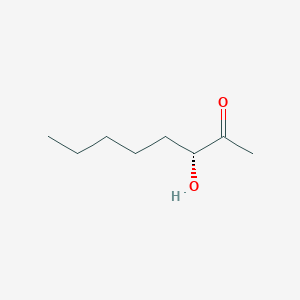

The reaction of N-(2-chloroethyl)benzamide and N-[3-bromopropyl]phthalimide with ArTe-Na+ generated N-[2-(4-methoxyphenyltelluro)ethyl]benzamide and N-[2-(4-methoxyphenyltelluro)propyl] phthalimide. These compounds were characterized by their NMR spectra, and their crystal structures were determined through X-ray diffraction (XRD) (A. Singh et al., 2002).

Thermochemical Properties

Thermochemical Study of this compound

A detailed thermochemical analysis of this compound was conducted, which included measuring the standard massic energies of combustion and the standard molar enthalpies of sublimation at 298.15 K. These values were crucial in deriving the standard molar enthalpies of formation in both crystalline and gaseous phases (M. R. D. Silva et al., 2007).

Polymer Research

Copolymers of 2-(N-phthalimido)ethyl methacrylate

Studies have been conducted on copolymers of 2-(N-phthalimido)ethyl methacrylate and methyl methacrylate. These copolymers were characterized using various techniques like IR, 1 H-NMR spectral studies, and thermal analysis. The research also delved into the molecular weights, solubility, intrinsic viscosity, and copolymer compositions of these materials (R. Jayakumar et al., 2000).

Application in Catalysis

Direct Catalytic Trifluoromethylthiolation

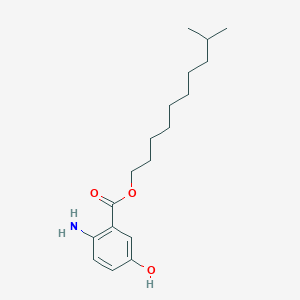

N-(Trifluoromethylthio)phthalimide, synthesized from this compound, is utilized as an electrophilic source in the trifluoromethylthiolation of boronic acids and alkynes. This showcases the application of this compound derivatives in organic synthesis and its relevance in pharmaceutical and agrochemical research (Roman Pluta et al., 2014).

Mechanism of Action

Target of Action

It’s known that the compound may be used in the preparation of certain bioactive molecules .

Biochemical Pathways

It’s known that the compound can be used in the synthesis of bioactive molecules , which suggests it may influence various biochemical pathways.

Result of Action

It’s known that the compound can be used in the synthesis of bioactive molecules , suggesting it may have significant effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

N-(2-Chloroethyl)phthalimide may be used in the preparation of 1-[(dialkylamino)alkyl]-1,8-napthyridin-2(1H)ones, which were evaluated for the inhibition of gastric acid secretion in vivo

Cellular Effects

Some studies suggest that phthalimido-thiazolidine derivatives, which include this compound, exhibit antiproliferative activity against certain cancer cells . These compounds have been observed to induce cell cycle arrest and apoptosis .

Molecular Mechanism

properties

IUPAC Name |

2-(2-chloroethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHGARLYQHMNTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283860 | |

| Record name | 2-(2-chloroethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6270-06-0 | |

| Record name | 6270-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6270-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-chloroethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Chloroethyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most common synthetic route for N-(2-Chloroethyl)phthalimide and what factors influence its yield?

A1: The research article describes the synthesis of this compound via the Gabriel reaction. [] In this reaction, potassium phthalimide reacts with 1,2-dichloroethane, typically in the presence of a catalyst like tetrabutylammonium bromide (TBBA) and a polar aprotic solvent like N,N-dimethylformamide (DMF). [] The reaction is usually carried out at elevated temperatures (around 90°C) for a specific duration (approximately 2 hours). [] The choice of catalyst, solvent, temperature, and reaction time can significantly influence the yield of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.